N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide” would likely be complex due to the presence of multiple functional groups. For example, a related compound, N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide, contains 19 atoms; 9 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .Scientific Research Applications
Synthetic Chemistry Applications
Synthesis and Structural Characterization : Research in synthetic chemistry has focused on the development of novel synthetic routes and the structural characterization of related compounds. For instance, the study on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine outlines a stereoselective process that could be analogous to the synthesis of complex benzamides (Fleck et al., 2003). Similarly, the preparation and properties of aromatic poly(amide-imide)s derived from N-[3,5-bis(3,4-dicarboxybenzamido)phenyl]phthalimide dianhydride showcases the versatility of amide chemistry in polymer synthesis (Behniafar & Haghighat, 2006).
Tritium Labeling Techniques : Advances in tritium labeling have been demonstrated, which are crucial for drug development and biological studies. The synthesis and characterization of tritium labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a CCR1 antagonist, illustrates state-of-the-art labeling techniques that could be applicable for tracking the distribution and metabolism of similar compounds (Hong et al., 2015).
Pharmacological Research
- GIRK Channel Activators : The discovery of GIRK1/2 potassium channel activators based on a novel sulfone-based head group showcases the pharmacological potential of benzamide derivatives in modulating ion channels. This could provide a foundation for the development of therapeutics targeting neurological disorders (Sharma et al., 2021).
Imaging Agents
- PET Imaging : The assessment of cellular proliferation in tumors using 18F-ISO-1, a compound structurally related to benzamides, demonstrates the application of these compounds in PET imaging. This approach could be adapted to evaluate the proliferative status of solid tumors, aiding in the diagnosis and monitoring of cancer treatment (Dehdashti et al., 2013).
Mechanism of Action
Future Directions
The future directions for research on “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide” and related compounds could involve further exploration of their potential as GIRK channel activators . This could have implications for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-12(2)10-18(16-5-6-22(20,21)11-16)17(19)15-8-13(3)7-14(4)9-15/h7-9,12,16H,5-6,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXORKZEGVTQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.